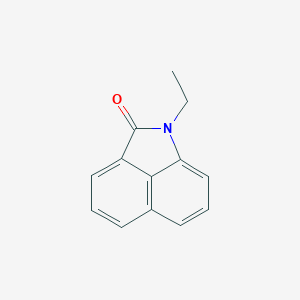

1-Ethylbenz(cd)indol-2(1H)-one

Vue d'ensemble

Description

1-ethyl-2-benzo[cd]indolone is a member of isoindoles.

Activité Biologique

1-Ethylbenz(cd)indol-2(1H)-one, with the CAS number 1830-56-4, is a compound belonging to the class of indole derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₃H₁₁NO

- Molecular Weight : 197.23 g/mol

- IUPAC Name : 1-Ethylbenzo[cd]indol-2-one

- Canonical SMILES : CCN1C2=CC=CC3=C2C(=CC=C3)C1=O

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study highlighted its potential in inhibiting cancer cell migration and promoting apoptosis in hepatocellular carcinoma models. The compound functions through mechanisms involving lysosomal targeting and autophagy modulation, which are critical in cancer therapy .

| Study | Findings |

|---|---|

| Study on Polyamine Conjugates | Compound 15f (related to this compound) showed potent inhibitory activity against liver cancer cells both in vitro and in vivo. |

| Synthesis and Biological Evaluation | Related benz(cd)indol-2(1H)-one derivatives displayed antitumor activity against Aurora B kinase, suggesting a pathway for therapeutic application. |

Antioxidant Activity

The compound has also been noted for its antioxidant properties. It may act as a free radical scavenger, which is essential for protecting cells from oxidative stress-related damage. This activity could be beneficial in various pathological conditions where oxidative stress plays a pivotal role.

The biological effects of this compound can be attributed to several mechanisms:

- Lysosomal Targeting : The compound is believed to enter cells via polyamine transporters localized in lysosomes, triggering pathways that lead to cell death through autophagy and apoptosis.

- Modulation of Cellular Pathways : By affecting autophagy and apoptosis pathways, it enhances the efficacy of existing cancer therapies.

- Free Radical Scavenging : Its potential as an antioxidant helps mitigate cellular damage caused by reactive oxygen species (ROS).

Case Study 1: Anticancer Mechanism

In a detailed examination of compound 15f (a derivative), researchers found that it induced apoptosis through lysosome-mediated pathways while also promoting autophagy. This dual action was shown to inhibit metastasis in liver cancer models, providing a promising avenue for future therapeutic strategies .

Case Study 2: Antioxidant Potential

A study evaluating the antioxidant capacity of various indole derivatives suggested that compounds like this compound could effectively scavenge free radicals, thus contributing to their protective effects against oxidative stress.

Applications De Recherche Scientifique

Medicinal Chemistry

1-Ethylbenz(cd)indol-2(1H)-one has been investigated for its biological activities, particularly as a potential therapeutic agent:

- Kinase Inhibition : Research indicates that derivatives of this compound can act as inhibitors of Aurora B kinase, which plays a crucial role in cancer cell division. In vitro studies have shown that these derivatives can induce apoptosis in cancer cells and may serve as lead compounds for developing new cancer therapies .

- Antimicrobial Activity : The compound exhibits promising activity against Mycobacterium tuberculosis, suggesting its potential in treating tuberculosis and possibly other infectious diseases. Further studies are necessary to evaluate its efficacy and safety in clinical settings .

Case Study: Aurora B Kinase Inhibitors

A study focused on synthesizing various derivatives of this compound to assess their effectiveness as Aurora B kinase inhibitors. The results demonstrated that specific modifications to the compound's structure enhanced its inhibitory activity, leading to significant reductions in cancer cell proliferation .

Analytical Chemistry

In analytical chemistry, this compound is utilized for high-performance liquid chromatography (HPLC) applications:

- Separation Techniques : The compound has been successfully employed in HPLC methods for separating complex mixtures due to its distinct structural characteristics. The mobile phase typically consists of acetonitrile and water, with adjustments made for mass spectrometry compatibility .

| Application | Methodology | Key Findings |

|---|---|---|

| HPLC Analysis | Reverse Phase HPLC | Effective separation of indole derivatives; scalable for preparative applications |

| Mass Spectrometry | Mobile Phase Adjustments | Enhanced detection sensitivity by replacing phosphoric acid with formic acid |

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Synthetic Routes : Various methods have been developed for synthesizing this compound, including the Fischer indole synthesis and Friedländer reaction. These methods allow for the introduction of functional groups that can modify the compound's reactivity and biological activity .

Synthetic Method Overview

| Method | Description | Yield |

|---|---|---|

| Fischer Indole Synthesis | Reaction of 1,2-dichlorobenzene with 1-naphthyl isocyanate | High yield reported |

| Friedländer Reaction | Coupling reactions to introduce ethyl group into benz(cd)indole framework | Variable yield depending on conditions |

Environmental Applications

Research indicates potential applications of this compound in environmental remediation:

Propriétés

IUPAC Name |

1-ethylbenzo[cd]indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-2-14-11-8-4-6-9-5-3-7-10(12(9)11)13(14)15/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYZKRKXJSNSHEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC3=C2C(=CC=C3)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171371 | |

| Record name | 1-Ethylbenz(cd)indol-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1830-56-4 | |

| Record name | 1-Ethylbenz[cd]indol-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1830-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethylbenz(cd)indol-2(1H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001830564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethylbenz(cd)indol-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylbenz[cd]indol-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYLBENZ(CD)INDOL-2(1H)-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR88TZB3LN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.